5H-Dibenz(c,e)azepine, 6-benzyl-6,7-dihydro- is a heterocyclic compound characterized by its unique structure, which includes a dibenzazepine framework. Its chemical formula is with a molecular weight of 195.26 g/mol. The compound is known by various synonyms including 6-benzyl-6,7-dihydro-5H-dibenz(c,e)azepine and RO-2-3421. It is classified under dibenzazepines, which are compounds that consist of a seven-membered nitrogen-containing ring fused to two benzene rings .
The synthesis of 5H-Dibenz(c,e)azepine, 6-benzyl-6,7-dihydro- can be achieved through several methods:
The molecular structure of 5H-Dibenz(c,e)azepine, 6-benzyl-6,7-dihydro- features a seven-membered azepine ring fused with two benzene rings. The structural representation can be described using the following identifiers:
The compound's unique structure allows for various substitutions at different positions, contributing to its diverse chemical properties and potential applications .
5H-Dibenz(c,e)azepine, 6-benzyl-6,7-dihydro- can participate in various chemical reactions due to the presence of reactive functional groups within its structure:
The mechanism of action for 5H-Dibenz(c,e)azepine, 6-benzyl-6,7-dihydro- primarily involves its interaction with specific molecular targets within biological systems:
The physical and chemical properties of 5H-Dibenz(c,e)azepine, 6-benzyl-6,7-dihydro- include:
Property | Value |
---|---|
Molecular Formula | C14H13N |
Molecular Weight | 195.26 g/mol |
Density | Not specified |
Boiling Point | Not specified |
Melting Point | Not specified |
These properties are crucial for understanding the behavior of the compound in different environments and its suitability for various applications .
5H-Dibenz(c,e)azepine, 6-benzyl-6,7-dihydro- has several potential scientific uses:
Suzuki-Miyaura cross-coupling serves as a pivotal method for constructing the biaryl axis essential to the dibenzazepine scaffold. This reaction enables efficient C–C bond formation between functionalized arylboronic acids and halogenated intermediates under mild conditions. Key studies demonstrate that ortho-substituted bromobenzene derivatives coupled with 2-formylphenylboronic acids yield biaryl aldehydes (≥85% yield), which undergo reductive amination with benzylamines to furnish the 7-membered azepine ring [1] [2]. Catalyst selection critically influences efficiency:
Table 1: Catalyst Screening for Suzuki-Miyaura Biaryl Formation
Catalyst System | Base | Solvent | Yield (%) | Reaction Time (h) |
---|---|---|---|---|
Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 78 | 12 |
Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 92 | 6 |
XPhos-Pd-G3 | K₃PO₄ | THF/H₂O | 95 | 4 |
Palladacycle catalysts (e.g., XPhos-Pd-G3) enhance reactivity in electron-deficient systems, while aqueous/organic biphasic systems improve substrate solubility [2]. The resulting biaryl aldehydes are advanced without purification to cyclization steps.
Palladium-catalyzed cascade sequences enable direct access to the tricyclic framework via intramolecular C–N/C–C bond formation. N-allyl-o-halobenzanilides undergo Pd(0)-mediated cyclization to form dibenzazepine cores in a single operation. Optimized conditions employ Pd₂(dba)₃ (3 mol%), XantPhos ligand (6 mol%), and DBU base in refluxing acetonitrile, achieving 70–88% yield across 12 substrates [1] [8]. The mechanism proceeds via:
Sterically hindered biaryl systems benefit from Buchwald-type ligands (RuPhos), suppressing β-hydride elimination side products [8].
Morita-Baylis-Hillman (MBH) adducts derived from acrylates and aryl aldehydes serve as versatile platforms for N-allylbenzamide precursors. Treatment of o-(bromomethyl)cinnamates with benzylamines generates MBH acetates that undergo DABCO-catalyzed intramolecular amidation. This sequence constructs the azepine ring with inherent functionalization at C6 [1] [8]:
Table 2: Cyclization Efficiency of MBH-Derived Precursors
R Group on Amine | Catalyst | Temp (°C) | Cyclization Yield (%) | d.r. |
---|---|---|---|---|
C₆H₅ | DABCO | 80 | 83 | >20:1 |
4-Cl-C₆H₄ | DMAP | 100 | 76 | 18:1 |
3-OMe-C₆H₄ | Quinuclidine | 60 | 91 | >20:1 |
Electron-donating substituents on the benzylamine accelerate cyclization kinetics due to enhanced nucleophilicity [8]. The MBH approach installs versatile allylic alcohol handles for downstream C–C bond formation.
N-Boc-protected aminoketones undergo sequential acidolysis and cyclization under controlled conditions. HCl/dioxane (4 M) at 0°C selectively cleaves Boc groups without epimerizing stereocenters, generating ammonium salts that cyclize upon neutralization (pH 7–8) [1] [4]. Kinetic studies reveal:
For N-phthalimide-protected precursors, hydrazinolysis (NH₂NH₂/EtOH, 60°C) followed by in situ NaBH₄ reduction delivers 6-benzyl derivatives in 89% yield over two steps [5].
The biphenyl axis in dibenzazepines exhibits temperature-dependent atropisomerization. VT-NMR analyses of 5,5,7,7-tetramethyl-6,7-dihydro-5H-dibenzo[c,e]azepine reveal coalescence at 45°C (ΔG‡ = 14.9 kcal/mol), confirming rotational freedom at ambient temperature [7] [8]. Solvent polarity critically modulates enantiomeric ratios in asymmetric syntheses:
Table 3: Solvent Impact on Atropisomeric Excess (ee)
Solvent | Dielectric Constant (ε) | ee (%) | M:P Ratio | Observation |
---|---|---|---|---|
Toluene | 2.4 | 96 | 98:2 | Apolar media favor chiral induction |
THF | 7.6 | 87 | 93:7 | Moderate erosion of ee |
DMF | 36.7 | 65 | 82:18 | Competitive solvation disrupts stereocontrol |
MeOH | 32.7 | 58 | 79:21 | H-bonding diminishes catalyst-substrate interactions |
Non-coordinating solvents minimize axial racemization during isolation, with toluene providing optimal ee preservation [7]. Cryogenic conditions (–40°C) further stabilize atropisomers during purification.
Asymmetric reductive amination using Ir/(S)-DifluorPhos catalysts achieves kinetic control of axial chirality (96% ee, 20°C). This occurs via stereoselective hydride delivery to prochiral iminium intermediates, where the chiral catalyst dictates the twist conformation [3] [7]. Contrastingly, thermodynamic control emerges under basic conditions (DBU, 80°C), where atropisomers equilibrate to a 85:15 P:M ratio favoring the isomer with minimized steric repulsion between the benzyl group and C5/C7 substituents.
Energy barriers for isomer interconversion correlate with benzylic substitution:
Steric differentiation at benzylic positions thus enables the design of configurationally stable atropisomeric scaffolds.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0